3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one
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Overview
Description
3-(Cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one is a chemical compound belonging to the class of chromones, which are characterized by their benzopyran-4-one structure Chromones are known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one typically involves the following steps:
Cyclization Reaction: The starting material, a suitable precursor, undergoes cyclization to form the chromone core.
Cyclohexylcarbonyl Introduction: Cyclohexanecarbonyl chloride is reacted with the chromone core to introduce the cyclohexylcarbonyl group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 3-(Cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chromone core can be reduced to form dihydrochromones or tetrahydrochromones.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions at various positions on the chromone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like bromine or nitric acid, while nucleophilic substitution reactions may involve alkyl halides or amines.
Major Products Formed:
Oxidation Products: 3-(Cyclohexylcarbonyl)-4-oxo-2H-chromen-2-one (ketone derivative) or 3-(cyclohexylcarbonyl)-4-carboxy-2H-chromen-2-one (carboxylic acid derivative).
Reduction Products: this compound (dihydrochromone or tetrahydrochromone).
Substitution Products: Various substituted chromones depending on the reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its chromone core makes it a versatile intermediate in organic synthesis.
Biology: The compound exhibits biological activities such as antioxidant and anti-inflammatory properties. It has been studied for its potential to protect cells from oxidative stress and to modulate inflammatory pathways.
Medicine: Due to its biological activities, this compound is being investigated for its potential therapeutic applications. It has shown promise in preclinical studies for the treatment of conditions such as cancer, diabetes, and neurodegenerative diseases.
Industry: In the pharmaceutical and cosmetic industries, this compound is used in the development of new drugs and skincare products. Its antioxidant properties make it valuable in formulations aimed at preventing skin aging and damage.
Mechanism of Action
The mechanism by which 3-(cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one exerts its effects involves multiple molecular targets and pathways:
Antioxidant Activity: The compound acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components.
Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Cancer Cell Inhibition: The compound interferes with cell proliferation and induces apoptosis in cancer cells by targeting specific signaling pathways involved in cell growth and survival.
Comparison with Similar Compounds
Coumarin: A closely related compound with similar biological activities but lacking the cyclohexylcarbonyl group.
Chromone Derivatives: Other chromone derivatives with different substituents on the chromone core.
Flavonoids: A class of compounds with a similar structure to chromones, known for their antioxidant and anti-inflammatory properties.
Uniqueness: 3-(Cyclohexylcarbonyl)-4-hydroxy-2H-chromen-2-one stands out due to its specific cyclohexylcarbonyl group, which enhances its biological activity and stability compared to other chromone derivatives. Its unique structure allows for targeted interactions with molecular targets, making it a valuable compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
3-(cyclohexanecarbonyl)-4-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c17-14(10-6-2-1-3-7-10)13-15(18)11-8-4-5-9-12(11)20-16(13)19/h4-5,8-10,18H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFOLEWWNGIMKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=C(C3=CC=CC=C3OC2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715874 |
Source
|
Record name | 3-(Cyclohexanecarbonyl)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113087-24-4 |
Source
|
Record name | 3-(Cyclohexanecarbonyl)-4-hydroxy-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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